

analytical techniques for Nervonyl methane sulfonate detection

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Compound of Interest

Compound Name: *Nervonyl methane sulfonate*

Cat. No.: *B15600791*

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An Application Note on Analytical Techniques for the Detection of Methane Sulfonate Esters

Topic: Analytical Techniques for **Nervonyl Methane Sulfonate** Detection Audience:

Researchers, scientists, and drug development professionals.

Introduction

Methane sulfonate esters are a class of process-related impurities that can be present in active pharmaceutical ingredients (APIs). These compounds are recognized as potential genotoxic impurities (PGIs) due to their ability to alkylate DNA, which can lead to mutations and potentially cancer, even at trace levels.^{[1][2]} Regulatory bodies such as the European Medicines Agency (EMA) and the U.S. Food and Drug Administration (FDA) have established stringent limits for the presence of such impurities in pharmaceutical products.^[2]

While "**Nervonyl methane sulfonate**" is not a commonly referenced compound in scientific literature, it is presumed to be an ester of nervonic acid and methanesulfonic acid. The analytical principles and techniques detailed in this document for the detection of other alkyl methane sulfonates, such as methyl methanesulfonate (MMS) and ethyl methanesulfonate (EMS), are directly applicable.^{[1][2]} These methods are crucial for ensuring the safety and quality of pharmaceutical products.

This application note provides detailed protocols for the detection of methane sulfonate esters using Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) following derivatization.

Analytical Approaches

The primary challenge in detecting methane sulfonate esters is their presence at very low levels, often requiring highly sensitive analytical methods. The most common and effective techniques are chromatographic, leveraging the separation power of gas or liquid chromatography coupled with sensitive detection methods.

- Gas Chromatography-Mass Spectrometry (GC-MS): This is a widely used technique due to its high sensitivity and specificity.[\[3\]](#) It is suitable for volatile and thermally stable methane sulfonate esters. For less volatile esters, derivatization may be necessary to improve their chromatographic behavior.[\[4\]](#)
- High-Performance Liquid Chromatography (HPLC): HPLC is another powerful separation technique. However, many methane sulfonate esters lack a strong UV chromophore, making detection by standard UV detectors challenging. To overcome this, a pre-column derivatization step is often employed to attach a UV-active moiety to the molecule, thereby enhancing detection sensitivity.[\[1\]](#)[\[5\]](#)
- Liquid Chromatography-Mass Spectrometry (LC-MS): This technique combines the separation capabilities of HPLC with the sensitive and specific detection of mass spectrometry, and it is particularly useful for non-volatile or thermally labile compounds.[\[6\]](#)[\[7\]](#)

Experimental Protocols

Protocol 1: Direct GC-MS Analysis of Alkyl Methane Sulfonates

This protocol is suitable for the quantitative determination of volatile alkyl methane sulfonates in pharmaceutical drug substances.

1. Sample Preparation:

- Accurately weigh approximately 1000 mg of the active pharmaceutical ingredient (API) into a 20 mL centrifuge tube.[\[8\]](#)
- Add 2 mL of a suitable non-polar solvent, such as n-hexane.[\[8\]](#)
- Vortex the mixture to ensure thorough mixing and extraction of the methane sulfonate esters.

- Centrifuge the sample at 5000 rpm for 10 minutes at 5°C to separate the solid API from the supernatant.[8]
- Carefully transfer the supernatant into a GC vial for analysis.[8]

2. GC-MS Instrumentation and Conditions:

- GC System: Agilent 7890B or equivalent.
- MS System: Agilent 5977A or equivalent with an Electron Ionization (EI) source.[3]
- Column: DB-WAX (30 m x 0.53 mm, 1.0 μ m film thickness) or GSBP-INOWAX (30 m x 0.25 mm, 0.25 μ m film thickness).[3][8]
- Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 1.5 mL/min).[8]
- Inlet: Splitless or split (e.g., 1:5 split ratio) mode.[3]
- Injection Volume: 1.5 μ L.[3]
- Inlet Temperature: 200°C.[3]
- Oven Temperature Program:
 - Initial temperature: 100°C, hold for 3 minutes.[3]
 - Ramp: Increase to 220°C at a rate of 15°C/min.[3]
 - Hold: Maintain at 220°C for 16 minutes.[3]
- MS Interface Temperature: 240°C.[3]
- Ion Source Temperature: 240°C.[3]
- Detection Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity, monitoring characteristic ions for the target methane sulfonates (e.g., m/z 110 for MMS, m/z 124 for EMS).[3]

Protocol 2: HPLC-UV Analysis with Pre-Column Derivatization

This protocol is designed for methane sulfonate esters that lack a UV chromophore and requires a derivatization step to enable sensitive UV detection.

1. Derivatization Reagent Preparation:

- Prepare a 2.0 mg/mL solution of the derivatizing agent, N,N-diethyldithiocarbamate (DDTC) or sodium dibenzyldithiocarbamate (BDC), in a suitable solvent like N,N-dimethylacetamide. [1][5]

2. Sample Preparation and Derivatization:

- Accurately weigh approximately 250 mg of the sample into a 5 mL volumetric flask.[1]
- Add 3 mL of the derivatizing reagent solution and 0.5 mL of a 40 mg/mL NaOH solution.[1]
- Dilute to the mark with acetonitrile.[1]
- Shake the flask to ensure complete mixing.
- Heat the mixture in a water bath at 80°C for 1 to 2 hours to complete the derivatization reaction.[1][5]
- After cooling to room temperature, filter the solution through a 0.45 µm membrane filter before injection into the HPLC system.[1]

3. HPLC-UV Instrumentation and Conditions:

- HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a UV detector.
- Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[3]
- Mobile Phase: A gradient mixture of acetonitrile and 5 mmol/L ammonium acetate solution.[5]
- Flow Rate: 1.0 mL/min.[5]
- Column Temperature: Ambient or controlled (e.g., 30°C).
- Injection Volume: 20 µL.[1]
- UV Detection Wavelength: 277 nm.[5]

Quantitative Data Summary

The performance of various analytical methods for methane sulfonate esters is summarized below. These values are indicative and may vary depending on the specific analyte, matrix, and instrumentation.

Analytical Method	Analyte(s)	LOD	LOQ	Linearity Range	Recovery (%)	Reference
GC-MS	MMS, EMS, IPMS	-	1.5 µg/mL	>0.995 (R^2)	Accepted Range	[3]
HPLC-UV (Deriv.)	MMS, EMS	-	0.6 ppm	>0.999 (R^2)	80-115%	[5]
GC-FID	MMS, EMS, IMS, HMS	0.02 ppm	0.05 ppm	>0.99 (R^2)	97.1-107.1%	[8]
HPLC-UV (Deriv.)	MMS, EMS	0.3 ppm	0.6 ppm	-	Good	[2]
GC-MS	MOS, EOS, BOS	0.61-0.74 ppm	2.03-2.48 ppm	LOQ - 56 ppm	94.5-97.5%	[9]
GC-MS	MMS, EMS	0.17-0.18 µg/g	0.52-0.54 µg/g	LOQ - 1.50 ppm	-	[10]
HPLC-UV (Deriv.)	MMS, EMS	0.01 µg/mL	0.03 µg/mL	0.03-5 µg/mL	-	[11]

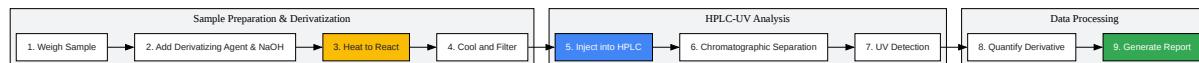
LOD: Limit of Detection; LOQ: Limit of Quantification; Deriv.: Derivatization; MMS: Methyl Methanesulfonate; EMS: Ethyl Methanesulfonate; IPMS: Isopropyl Methanesulfonate; IMS: Isopropyl Methanesulfonate; HMS: Hexyl Methanesulfonate; MOS: Methyl Octanesulfonate; EOS: Ethyl Octanesulfonate; BOS: Butyl Octanesulfonate.

Visualized Workflows

The following diagrams illustrate the experimental workflows for the analytical protocols described above.

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Caption: Workflow for GC-MS detection of methane sulfonates.

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Caption: Workflow for HPLC-UV detection with derivatization.

Conclusion

The sensitive and accurate detection of methane sulfonate esters is a critical aspect of pharmaceutical quality control due to their potential genotoxicity. This application note provides robust and validated methods using GC-MS and HPLC-UV with derivatization for the analysis of these impurities. The choice of method will depend on the specific properties of the analyte and the matrix in which it is being measured. The detailed protocols and performance data presented herein serve as a valuable resource for researchers and scientists in the pharmaceutical industry, enabling them to ensure the safety and compliance of their products.

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